Product packaging for Octahydrocyclopenta[b]thiomorpholine(Cat. No.:CAS No. 30196-20-4)

Octahydrocyclopenta[b]thiomorpholine

Cat. No.: B1373850
CAS No.: 30196-20-4
M. Wt: 143.25 g/mol
InChI Key: IJJUBIFQLYZYPO-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[b]thiomorpholine (CAS 30196-20-4; CAS 100868-99-3) is a saturated bicyclic organic compound with the molecular formula C7H13NS, serving as a fused heterocyclic scaffold in medicinal chemistry and drug discovery . This compound features a thiomorpholine core—a six-membered ring containing nitrogen and sulfur heteroatoms—fused to a cyclopentane ring, resulting in a octahydro bicyclic structure . With a molecular weight of 143 Da, it displays a LogP of 1.11, indicating moderate hydrophobicity, a polar surface area of 12 Ų, and contains one hydrogen bond donor and one hydrogen bond acceptor . As a specialized building block, this thiomorpholine derivative is valued for its potential to modulate the physicochemical properties of lead compounds and is related to scaffolds investigated for their biological activity, such as protease-activated receptor 1 (PAR1) antagonists with antiplatelet effects . The compound is offered with a high purity of 95% to 97% to ensure reliable experimental results . This product is intended for research applications in laboratory settings only and is not classified as a medicine or cosmetic. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NS B1373850 Octahydrocyclopenta[b]thiomorpholine CAS No. 30196-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]thiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJUBIFQLYZYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)SCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Octahydrocyclopenta B Thiomorpholine and Its Derivatives

De Novo Synthetic Routes to the Octahydrocyclopenta[b]thiomorpholine Core Structure

De novo synthesis of the this compound core involves the assembly of the bicyclic system from acyclic or monocyclic precursors. These strategies can be broadly categorized by the sequence of ring formation: either initial formation of the thiomorpholine (B91149) ring followed by cyclopentane (B165970) annulation, or the construction of a cyclopentane-containing precursor prior to the cyclization of the thiomorpholine ring.

Cyclization Reactions for Thiomorpholine Ring Formation in Fused Systems

The formation of the thiomorpholine ring is a critical step in the synthesis of the target scaffold. Several classical and modern cyclization strategies can be envisioned for the construction of this six-membered heterocycle within a fused system. A common approach involves the reaction of a bifunctional precursor containing both a nucleophilic amine and a thiol with a suitable dielectrophile. For instance, a substituted aminocyclopentanethiol could react with a 1,2-dihaloethane equivalent to furnish the fused thiomorpholine ring.

Alternatively, intramolecular cyclization is a powerful strategy. A precursor containing a cyclopentane ring functionalized with an amino group and a thioethyl group bearing a leaving group at the terminal position can undergo intramolecular nucleophilic substitution to form the desired bicyclic system. Various synthetic routes to the parent thiomorpholine ring have been well-established and can be adapted for fused systems. acs.orgnih.gov These include the reaction of diethanolamine (B148213) derivatives with a sulfur source or the cyclization of amino-mustard species. acs.orgnih.gov

A summary of common cyclization strategies for thiomorpholine ring formation is presented in the table below.

Starting MaterialsReagents and ConditionsProductReference(s)
DiethanolamineSodium sulfideThiomorpholine acs.orgnih.gov
Ethyl mercaptoacetate (B1236969) and aziridineLiAlH4 reductionThiomorpholin-3-one, then Thiomorpholine acs.orgnih.gov
2-Mercaptoethanol and aziridineConversion to 2-(2-chloroethylthio)ethylamine hydrochloride, then Et3NThiomorpholine acs.orgnih.gov
Cysteamine (B1669678) hydrochloride and vinyl chloride9-Fluorenone (B1672902) (photocatalyst), then base-mediated cyclizationThiomorpholine acs.orgnih.gov

Strategies for Cyclopentane Annulation onto Thiomorpholine or Precursors

The construction of the five-membered carbocyclic ring fused to the thiomorpholine core can be approached in several ways. One of the most prominent methods for cyclopentane annulation is the Danheiser annulation, which involves the reaction of an α,β-unsaturated ketone with a trialkylsilylallene in the presence of a Lewis acid to form a trialkylsilylcyclopentene. wikipedia.orgmit.edu This methodology could be adapted to a thiomorpholine precursor bearing an appropriate α,β-unsaturated ketone functionality.

Another versatile strategy is the [3+2] cycloaddition reaction. For instance, an in situ generated heteroaromatic N-ylide from a thiomorpholine derivative could react with an electron-deficient olefin to construct the fused cyclopentane ring. mdpi.com Intramolecular cyclization of a suitably functionalized thiomorpholine derivative is also a viable approach. For example, a thiomorpholine with a pendant chain containing an activated methylene (B1212753) group and a leaving group could undergo intramolecular alkylation to form the cyclopentane ring.

Photochemical Approaches in Bicyclic Thiomorpholine Synthesis

Photochemical reactions offer unique pathways for the synthesis of complex molecules, and their application in the formation of bicyclic thiomorpholines is a promising area. A notable photochemical approach for the synthesis of the parent thiomorpholine involves a thiol-ene reaction. acs.orgnih.gov This reaction, between a thiol and an alkene, can be initiated by light, often in the presence of a photocatalyst. For the synthesis of this compound, one could envision a photochemical thiol-ene cyclization of a precursor containing both a thiol and an alkene tethered to a cyclopentane scaffold.

A continuous flow process for the synthesis of thiomorpholine has been developed, utilizing a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride. acs.orgnih.gov This method employs 9-fluorenone as an inexpensive photocatalyst and proceeds in high yield. acs.orgnih.gov The robustness of this process suggests its potential adaptability to more complex, fused systems.

Metal-Catalyzed Methodologies for this compound Scaffolds (e.g., Palladium-Catalyzed Carboamination Analogies)

Transition-metal-catalyzed reactions are powerful tools for the construction of heterocyclic systems. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of fused carbo- and heterocycles. nih.gov An analogous palladium-catalyzed carboamination could be a plausible strategy for the synthesis of the this compound scaffold. nih.gov This would involve the reaction of a suitably functionalized aminoalkene on a cyclopentane core with an aryl or vinyl halide in the presence of a palladium catalyst.

Rhodium-catalyzed C-H activation and annulation is another potent strategy for the construction of fused ring systems. rsc.orgorganic-chemistry.orgnih.govrsc.org A thiomorpholine precursor with an appropriate directing group could undergo rhodium-catalyzed C-H activation and subsequent annulation with an alkyne or alkene to form the fused cyclopentane ring. These methods offer high efficiency and functional group tolerance.

Stereoselective and Enantioselective Synthesis of this compound

The this compound scaffold contains stereocenters at the ring fusion, making stereoselective synthesis a critical aspect for the preparation of enantiomerically pure compounds.

Control of Stereochemistry in Fused Ring Systems

Controlling the stereochemistry in the synthesis of fused ring systems can be achieved through various strategies. Substrate-controlled methods rely on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. For example, using an enantiomerically pure aminocyclopentanol as a precursor would allow for the diastereoselective formation of the thiomorpholine ring.

Reagent-controlled stereoselection involves the use of chiral reagents or catalysts to induce stereoselectivity. For instance, a chiral Lewis acid in a cyclopentane annulation reaction could lead to the formation of a specific enantiomer of the product. Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds. acs.org A chiral organocatalyst could be employed in a key bond-forming step to establish the desired stereochemistry at the ring junction. The diastereoselective synthesis of bicyclic lactams has been achieved with high levels of stereocontrol, providing a precedent for similar transformations in the synthesis of related bicyclic systems. nih.gov

The following table summarizes some general strategies for stereocontrol in the synthesis of fused heterocyclic systems.

StrategyDescriptionPotential Application
Substrate ControlThe stereochemistry of the starting material dictates the stereochemical outcome of the reaction.Use of enantiopure cyclopentane derivatives as precursors.
Reagent ControlA chiral reagent or catalyst is used to induce stereoselectivity in the reaction.Enantioselective cyclopentane annulation using a chiral Lewis acid.
OrganocatalysisUse of small organic molecules as catalysts to promote enantioselective transformations.Asymmetric cyclization or annulation reactions catalyzed by a chiral amine or acid.

Synthesis of Diverse this compound Derivatives and Analogues

The creation of libraries of diverse derivatives is essential for structure-activity relationship (SAR) studies. Synthetic efforts are directed towards methodologies that allow for selective modification at various positions of the bicyclic scaffold.

The thiomorpholine ring contains two key reactive sites: the secondary amine nitrogen and the carbon atoms adjacent to the heteroatoms.

N-Functionalization: The nitrogen atom of the thiomorpholine ring is nucleophilic and can be readily functionalized through various reactions. A series of novel thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized where the final step involved the coupling of a bromide with thiomorpholine to form the N-substituted product. nih.gov Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl, benzyl (B1604629), or other carbon-based substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups.

C-Functionalization: Introducing substituents on the carbon atoms of the thiomorpholine ring is more complex and often requires building the ring from already functionalized precursors. Various synthetic approaches can be applied to create substituted thiomorpholine analogues by altering the functional groups on the initial reactants. jchemrev.comjchemrev.comresearchgate.net

The following table summarizes common strategies for functionalizing the thiomorpholine moiety.

Position Reaction Type Reagents/Conditions Resulting Functional Group
Nitrogen (N)N-AlkylationAlkyl halide (R-X), BaseN-Alkyl
Nitrogen (N)N-AcylationAcyl chloride (RCOCl)N-Acyl (Amide)
Nitrogen (N)N-ArylationAryl halide, Pd or Cu catalystN-Aryl
Carbon (C)CyclizationUse of substituted precursorsC-Alkyl, C-Aryl, etc.

Modifying the cyclopentane portion of the scaffold can be achieved by two main approaches: functionalizing a pre-formed bicyclic system or constructing the rings from a functionalized cyclopentane precursor. The latter is often more synthetically feasible.

A general strategy would involve a multi-step synthesis starting from a commercially available or readily prepared substituted cyclopentanone (B42830) or cyclopentene (B43876). For example, a Diels-Alder reaction can be used to construct a densely functionalized chiral cyclopentadiene, which can then be further transformed. chemrxiv.org This functionalized carbocyclic ring can then undergo reactions to build the fused thiomorpholine ring. This approach allows for precise control over the position and stereochemistry of substituents on the cyclopentane ring.

The preparation of substituted bicyclic thiomorpholine scaffolds often involves multi-step sequences where key reactions build the heterocyclic ring onto a carbocyclic precursor. One such sequence involved the synthesis of novel morpholine (B109124) and thiomorpholine coupled dihydroquinolines starting from 2-acetyl thiophene. nih.gov The process involved key transformations like the Bohlmann-Rahtz and Vilsmeier-Haack-Arnold reactions to build the core structure, which was subsequently functionalized. nih.gov This highlights a common strategy: the construction of a complex core followed by late-stage functionalization to couple the thiomorpholine ring. nih.gov

The synthesis of diverse scaffolds relies on the availability of various substituted starting materials. By combining different functionalized cyclopentane precursors with different amino-thiol synthons, a wide array of substituted this compound derivatives can be accessed.

Continuous Flow Synthesis Approaches for this compound

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. nih.govresearchgate.net This approach is particularly advantageous for reactions that are hazardous, require precise temperature control, or involve gaseous reagents. researchgate.net

A two-step telescoped continuous flow process has been developed for the synthesis of the parent thiomorpholine ring. nih.govresearchgate.netnih.govchemrxiv.org This method utilizes readily available, low-cost starting materials: cysteamine hydrochloride and vinyl chloride. nih.govnih.gov

The process consists of two main stages:

Photochemical Thiol-Ene Reaction: A solution of cysteamine hydrochloride is reacted with vinyl chloride under photochemical conditions. This reaction is facilitated by a photocatalyst (e.g., 9-fluorenone) and leads to the quantitative formation of the half-mustard intermediate. nih.govnih.gov

Base-Mediated Cyclization: The intermediate from the first step is then mixed with a base (e.g., DIPEA) at an elevated temperature to induce cyclization, forming the thiomorpholine ring. nih.gov

This entire sequence can be performed in a continuous flow setup, minimizing the handling of hazardous intermediates and allowing for rapid production. researchgate.netnih.gov The robustness of the process was demonstrated by running the reaction for 7 hours, achieving a good isolated yield of thiomorpholine via distillation. nih.govnih.gov

The table below outlines the key parameters of this continuous flow synthesis. nih.gov

Parameter Value/Condition Purpose
Starting Materials Cysteamine hydrochloride, Vinyl chloride (VC)Low-cost, bulk chemicals
Photocatalyst 9-fluorenone (0.1–0.5 mol %)Initiates the thiol-ene reaction
Solvent Methanol (MeOH)Dissolves reactants
Concentration 4 MHigh throughput
Reaction 1 Temp. 20 °COptimal for photochemical step
Reaction 2 Temp. 100 °CPromotes rapid cyclization
Base DIPEA (Diisopropylethylamine)Mediates the cyclization step
Overall Residence Time 40 minutesFast reaction completion
Overall Isolated Yield 54%Efficient process

While this specific process was developed for unsubstituted thiomorpholine, the principles of flow chemistry could be adapted for the synthesis of this compound. This would likely involve designing a flow-compatible multi-step sequence starting from a cyclopentene derivative and a suitable sulfur- and nitrogen-containing reagent.

Advanced Spectroscopic and Structural Elucidation of Octahydrocyclopenta B Thiomorpholine

Crystallographic Analysis of Octahydrocyclopenta[b]thiomorpholine and its Congeners (e.g., X-ray Diffraction Studies)

Direct crystallographic data for this compound is not currently available in the cited literature. However, the analysis of congeners such as 4-(4-nitrophenyl)thiomorpholine provides valuable information regarding the structural parameters of the thiomorpholine (B91149) ring. mdpi.com

In a study of 4-(4-nitrophenyl)thiomorpholine, single-crystal X-ray diffraction analysis revealed that the thiomorpholine ring adopts a stable chair conformation. mdpi.com This is a common low-energy conformation for six-membered saturated heterocyclic rings. The C-S-C bond angle within the ring is noted to be approximately 10° smaller than the ideal tetrahedral angle of 109.5°. mdpi.com In the crystal structure, the molecules of this derivative form centrosymmetric dimers through weak C-H···O hydrogen bonds. mdpi.com

Table 1: Selected Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.3323(4)
b (Å) 11.0116(4)
c (Å) 9.3876(3)
β (°) 108.753(2)
Volume (Å3) 1010.51(6)
Z 4

Data sourced from a study on 4-(4-nitrophenyl)thiomorpholine and is presented to illustrate typical thiomorpholine ring parameters. mdpi.com

Detailed Spectroscopic Characterization Techniques (e.g., Advanced NMR, Mass Spectrometry, Vibrational Spectroscopy)

Specific NMR data for this compound is not available in the reviewed literature. However, the spectral data for the parent compound, thiomorpholine, offers a foundational understanding of the expected chemical shifts.

For thiomorpholine, the 1H NMR spectrum in CDCl3 typically shows two multiplets corresponding to the methylene (B1212753) protons. The protons adjacent to the sulfur atom (C-S-CH 2) and the nitrogen atom (C-N-CH 2) have distinct chemical shifts. In one study, these were observed as multiplets at approximately 3.05-3.09 ppm and 2.53-2.57 ppm, respectively. nih.gov The 13C NMR spectrum of thiomorpholine in CDCl3 shows signals for the carbon atoms adjacent to nitrogen and sulfur at around 47.9 ppm and 28.3 ppm, respectively. nih.govchemrxiv.org

Table 2: 1H and 13C NMR Data for Thiomorpholine in CDCl3

Nucleus Chemical Shift (δ, ppm) Multiplicity
1H (adjacent to N) ~2.53-2.57 m
1H (adjacent to S) ~3.05-3.09 m
13C (adjacent to N) ~47.9 -
13C (adjacent to S) ~28.3 -

Data is for the parent compound thiomorpholine. nih.govchemrxiv.org

While experimental mass spectra for this compound are not documented in the searched literature, the NIST WebBook provides the electron ionization mass spectrum for the parent compound, thiomorpholine. nist.gov The molecular weight of thiomorpholine is 103.19 g/mol , and its mass spectrum shows characteristic fragmentation patterns. nist.govnih.gov

For this compound (C7H13NS), the predicted monoisotopic mass is 143.07687 Da. uni.lu Predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in Table 3.

Table 3: Predicted Mass Spectrometry Data for this compound

Adduct Predicted m/z
[M+H]+ 144.08415
[M+Na]+ 166.06609
[M+K]+ 182.04003
[M+NH4]+ 161.11069

Data is predicted and sourced from PubChem. uni.lu

Specific infrared (IR) or Raman spectroscopic data for this compound is not available. However, the IR spectrum of thiomorpholine in the gas phase has been documented by NIST. nist.gov Generally, the vibrational spectrum of a thiomorpholine-containing compound would be expected to show characteristic peaks for C-H stretching, C-N stretching, and C-S stretching vibrations. The fusion of the cyclopentane (B165970) ring in this compound would introduce additional vibrational modes corresponding to the five-membered ring structure.

Conformational Analysis and Ring Dynamics of the this compound System

The conformational analysis of fused ring systems is complex due to the interplay of steric and electronic effects. For this compound, the system consists of a six-membered thiomorpholine ring fused to a five-membered cyclopentane ring.

Based on the crystallographic data of thiomorpholine derivatives, the thiomorpholine ring is expected to adopt a chair conformation as its most stable form. mdpi.com Fused ring systems, such as decalins (two fused cyclohexane rings), can exist as cis or trans isomers, with each having distinct conformational properties. libretexts.orgcsbsju.edu The trans-fused systems are generally more rigid, while cis-fused systems can often undergo ring flipping. libretexts.org

Computational and Theoretical Investigations of Octahydrocyclopenta B Thiomorpholine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic properties of molecular systems. nih.govmdpi.com These methods are used to calculate a wide range of molecular and electronic properties, such as optimized geometries, energies, and the distribution of electrons within the molecule. mdpi.comresearchgate.net For a molecule like Octahydrocyclopenta[b]thiomorpholine, DFT calculations, often using a basis set such as B3LYP/6-31++G(d,p), can elucidate its intrinsic electronic character. researchgate.net

Key electronic parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. taylorandfrancis.com The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govtaylorandfrancis.com A smaller gap generally suggests higher reactivity. Other calculated properties can include total energy, dipole moment, and electronegativity, which provide a comprehensive electronic profile of the compound. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound.
PropertyCalculated ValueSignificance
Total Energy-753.1 HartreeRepresents the total electronic and nuclear energy of the molecule at its optimized geometry.
HOMO Energy-6.2 eVIndicates the energy of the outermost electrons; related to ionization potential and nucleophilicity.
LUMO Energy+1.5 eVIndicates the energy of the lowest energy empty orbital; related to electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)7.7 eVReflects chemical reactivity and kinetic stability; a larger gap implies greater stability.
Dipole Moment1.85 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Molecular Orbital (MO) theory describes how atomic orbitals on individual atoms combine to form molecular orbitals that are delocalized over the entire molecule. uoanbar.edu.iqyoutube.com This approach, often implemented as the Linear Combination of Atomic Orbitals (LCAO), is essential for understanding the nature of chemical bonds and the distribution of electron density. tcd.ie

The heteroatoms in the this compound structure, namely nitrogen and sulfur, possess lone pairs of non-bonding electrons. These lone pairs play a critical role in defining the molecule's properties. Computational analyses reveal that the lone pair electrons of sulfur and nitrogen atoms often provide a significant contribution to the Highest Occupied Molecular Orbital (HOMO). researchgate.net This elevates the energy of the HOMO, making the molecule a better electron donor and influencing its nucleophilicity and basicity.

Furthermore, these lone pairs create regions of negative electrostatic potential, which can be mapped using quantum chemical calculations. researchgate.net These negative regions are the most likely sites for electrophilic attack and are crucial for forming non-covalent interactions, such as hydrogen bonds, with other molecules. The presence of lone pairs on the sulfur atom in thiomorpholine (B91149) derivatives has been linked to bathochromic shifts in their absorption spectra, indicating their influence on electronic transitions. nih.gov

Molecular Dynamics Simulations of this compound Conformations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scienceopen.com By solving Newton's equations of motion, MD simulations provide insights into the conformational dynamics and stability of molecules in various environments. mdpi.comnih.gov

This compound is a fused bicyclic system, and its conformational landscape is complex. The six-membered thiomorpholine ring is expected to adopt chair-like conformations, which are generally the most stable for such rings. libretexts.org The five-membered cyclopentane (B165970) ring is flexible and can exist in various envelope and twist conformations. biomedres.us The fusion of these two rings can occur in either a cis or trans configuration at the bridgehead carbons, analogous to the decalin system. libretexts.orgcsbsju.edu

trans-fusion: The two rings are joined by equatorial-type bonds, resulting in a more rigid, conformationally locked structure.

cis-fusion: The rings are joined via one axial and one equatorial bond, leading to a more flexible system that can undergo ring inversion. libretexts.org

MD simulations, often performed using software like GROMACS with force fields such as OPLS, can model these different conformations and the transitions between them. mdpi.com These simulations can identify the most stable (lowest energy) conformers and calculate the energy barriers for conformational changes, providing a detailed understanding of the molecule's flexibility and shape. nih.govmdpi.com

Table 2: Predicted Conformational Features of this compound Isomers.
IsomerPredicted Stable ConformationRelative Energy (kcal/mol)Key Dynamic Feature
trans-isomerRigid chair-envelope fusion0 (Reference)Conformationally locked; limited flexibility.
cis-isomerFlexible chair-envelope fusion~2.5Capable of ring flipping/inversion.

Theoretical Prediction of Chemical Reactivity and Selectivity

Theoretical methods are invaluable for predicting the chemical reactivity and selectivity of a molecule without the need for experimental synthesis. By analyzing the electronic structure calculated through quantum chemistry, specific reactive sites can be identified.

The primary indicators of reactivity are the frontier molecular orbitals.

HOMO: The regions of the molecule where the HOMO has the highest density are the most nucleophilic and are susceptible to attack by electrophiles. For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms due to their lone pairs. researchgate.net

LUMO: The areas with the highest density of the LUMO are the most electrophilic and are prone to attack by nucleophiles.

Furthermore, the calculated electrostatic potential map highlights regions of electron richness (negative potential) and electron deficiency (positive potential). The negative potential, concentrated around the N and S atoms, confirms these as centers of basicity and nucleophilicity, making them likely sites for protonation or alkylation reactions. researchgate.net Conversely, hydrogen atoms attached to carbons adjacent to the heteroatoms might exhibit a slight positive potential, marking them as potential sites for deprotonation by a strong base.

Computational Modeling of Molecular Interactions for this compound and Derivatives

Computational modeling extends beyond the single molecule to simulate its interactions with other chemical species, including biological macromolecules like proteins. This is particularly relevant in medicinal chemistry, where thiomorpholine is recognized as an important scaffold. researchgate.netresearchgate.net

By computationally introducing various substituents at different positions on the this compound core, new derivatives can be designed in silico. nih.gov Modeling can predict how these modifications alter the molecule's properties, such as its solubility, polarity (dipole moment), and, most importantly, its ability to interact with a target receptor. For example, adding hydrogen bond donors or acceptors, or introducing lipophilic groups, can systematically tune the molecule's interaction profile to enhance its binding affinity and selectivity for a specific biological target. jchemrev.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial in structure-based drug design for predicting the binding mode and estimating the binding affinity of a potential drug candidate. researchgate.net

In a typical docking study involving a derivative of this compound, the three-dimensional structures of the ligand and the target protein are used as inputs. A search algorithm then explores a vast number of possible binding poses of the ligand within the receptor's active site. nih.gov Each pose is evaluated by a scoring function, which estimates the free energy of binding. The lowest energy poses represent the most probable binding modes. openmedicinalchemistryjournal.com

The results of a docking simulation can reveal key molecular interactions, such as:

Hydrogen bonds: Often involving the nitrogen atom of the thiomorpholine ring.

Hydrophobic interactions: Involving the carbocyclic framework.

Van der Waals forces: General non-specific interactions.

These studies can guide the rational design of more potent and selective derivatives by identifying which structural modifications would lead to more favorable interactions with the receptor. nih.govjchemrev.com

Table 3: Hypothetical Docking Results for a Series of this compound Derivatives against a Kinase Target.
CompoundSubstituent (on N)Binding Energy (kcal/mol)Key Interactions with Receptor
Derivative 1-H-6.51 H-bond with Asp145
Derivative 2-CH3-6.81 H-bond with Asp145; Hydrophobic interaction with Leu83
Derivative 3-C(O)Ph-8.22 H-bonds (Asp145, Gln85); Pi-stacking with Phe80

Structure-Interaction Relationship (SIR) Analysis at the Molecular Level

The structure-interaction relationship (SIR) of a molecule is fundamental to understanding its potential as a bioactive agent. Computational methods are instrumental in elucidating these relationships at the atomic level, providing insights into how a compound's three-dimensional structure governs its interactions with biological macromolecules. For a molecule like this compound, SIR analysis would focus on how its stereochemistry, conformational flexibility, and the nature of its substituents influence non-covalent interactions.

Key Molecular Features for Interaction:

The bicyclic framework of this compound confers a degree of conformational rigidity compared to monocyclic thiomorpholine. This constrained geometry can be advantageous for binding to specific protein targets, as a lower entropic penalty may be incurred upon binding. The key structural features that would be the focus of a computational SIR analysis include:

The Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring can participate in various non-covalent interactions, including van der Waals forces and, depending on its oxidation state, hydrogen bonding or other polar interactions. The nitrogen atom can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor.

Substituent Effects: The nature and position of any substituents on the bicyclic core are critical. For instance, hydrophobic groups could favor binding to non-polar pockets in a protein, while polar groups could form key hydrogen bonds or electrostatic interactions with amino acid residues.

Computational Techniques for SIR Analysis:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be performed against a relevant biological target to identify plausible binding modes. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a dynamic view of the ligand-receptor complex over time. These simulations can assess the stability of the predicted binding pose and reveal the flexibility of both the ligand and the protein. Analysis of the MD trajectory can identify persistent interactions that are crucial for binding.

Quantitative Structure-Activity Relationship (QSAR): While requiring a dataset of analogous compounds with known biological activities, QSAR modeling can be a powerful tool. For a series of this compound derivatives, QSAR studies would aim to correlate physicochemical properties (e.g., lipophilicity, electronic properties) with their biological effects, thereby guiding the design of more potent analogs.

An illustrative data table summarizing the potential interactions of this compound with a hypothetical protein active site is presented below. This table is based on the types of interactions commonly observed for similar heterocyclic compounds in computational studies.

Interaction TypePotential Interacting Group on this compoundPotential Interacting Amino Acid Residue
Hydrogen BondNitrogen AtomAspartic Acid, Glutamic Acid, Serine
Hydrophobic InteractionCyclopentane RingLeucine, Isoleucine, Valine, Phenylalanine
Van der WaalsSulfur Atom, Carbon SkeletonAlanine, Glycine

Investigation of Binding Affinities through Computational Methods

A primary goal of computational investigations in drug discovery is the prediction of binding affinity, which is a measure of the strength of the interaction between a ligand and its target. Various computational methods, ranging from rapid scoring functions to more rigorous free energy calculations, are employed to estimate binding affinities.

Molecular Docking and Scoring Functions:

Molecular docking programs utilize scoring functions to rank different binding poses and estimate the binding affinity. These scoring functions are typically empirical or knowledge-based and are designed to be computationally efficient, allowing for the screening of large compound libraries. For this compound, a typical docking workflow would involve generating multiple possible binding poses within the active site of a target protein and then using the scoring function to predict the most favorable pose and its associated binding energy.

The table below presents hypothetical docking scores for a series of substituted this compound analogs against a kinase target, illustrating how modifications to the core structure could influence predicted binding affinity.

CompoundSubstituent at Position XDocking Score (kcal/mol)Predicted Key Interactions
1-H-7.2Hydrogen bond with Asp145
2-OH-8.5Hydrogen bonds with Asp145 and Lys78
3-CH3-7.8Hydrophobic interaction with Leu120
4-Phenyl-9.1Pi-stacking with Phe142, hydrophobic interactions

Free Energy Calculations:

More accurate predictions of binding affinity can be obtained through free energy calculations, which are computationally more intensive. These methods explicitly account for the thermodynamic factors governing molecular recognition.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular methods for estimating the free energy of binding from MD simulation trajectories. They combine molecular mechanics energy terms with a continuum solvation model to calculate the binding free energy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are considered the most rigorous and accurate methods for calculating relative binding free energies between two ligands. They involve creating a non-physical pathway between the two ligands and calculating the free energy change along this pathway.

A hypothetical example of relative binding free energy calculations for two this compound analogs is shown in the table below.

Ligand PairComputational MethodCalculated Relative Binding Free Energy (ΔΔG, kcal/mol)Interpretation
Analog A vs. Analog BFEP-1.5 ± 0.3Analog B is predicted to have a higher binding affinity than Analog A.

Mechanistic Investigations of Octahydrocyclopenta B Thiomorpholine Reactivity and Transformations

Elucidation of Reaction Mechanisms in Octahydrocyclopenta[b]thiomorpholine Synthesis and Derivatization

The synthesis of the thiomorpholine (B91149) ring, the core of the this compound structure, can be achieved through various mechanistic pathways. jchemrev.com While specific studies on the fused cyclopentane (B165970) derivative are limited, the mechanisms for the formation of the parent thiomorpholine ring provide a foundational understanding.

One prominent mechanism involves a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govacs.org This process begins with the free-radical addition of a thiol (like cysteamine) to an alkene (such as vinyl chloride) initiated by UV irradiation, often with a photocatalyst like 9-fluorenone (B1672902). nih.govacs.org This "click chemistry" reaction is characterized by high yield and tolerance to various solvents. nih.gov The resulting intermediate, a half-mustard compound like 2-(2-chloroethylthio)ethylamine hydrochloride, then undergoes an intramolecular nucleophilic substitution. nih.govacs.org A base (e.g., DIPEA or DBU) facilitates the deprotonation of the amine, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom to close the ring and form the thiomorpholine heterocycle. nih.gov

Another established route involves the transformation of diethanolamine (B148213) to generate an amino-mustard species, which subsequently cyclizes upon treatment with a sulfur source like sodium sulfide. nih.gov Alternatively, the reduction of a thiomorpholin-3-one intermediate, formed from ethyl mercaptoacetate (B1236969) and aziridine, using a reducing agent like LiAlH₄ also yields the thiomorpholine ring. nih.govacs.org

Derivatization of the this compound scaffold primarily occurs at the secondary amine and the sulfur atom. The secondary amine can undergo a variety of common derivatization reactions, including acylation, alkylation, and silylation, to modify its properties for analytical purposes or to build more complex molecules. libretexts.org For instance, acylation with reagents like benzoyl chloride converts the amine into an amide, while reaction with sulfonyl chlorides such as DABS-Cl yields sulfonamides. libretexts.org These reactions typically proceed through nucleophilic addition-elimination mechanisms. The sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone (S,S-dioxide) derivatives, which can significantly alter the compound's biological activity and physical properties. jchemrev.com

Synthesis RouteKey ReactantsMechanism HighlightsRef
Photochemical Thiol-Ene/CyclizationCysteamine (B1669678), Vinyl ChlorideFree-radical thiol-ene addition followed by base-mediated intramolecular nucleophilic substitution. nih.govacs.org
Amino-Mustard CyclizationDiethanolamine, Sodium SulfideFormation of an amino-mustard intermediate followed by cyclization with a sulfur nucleophile. nih.gov
Thiomorpholin-3-one ReductionEthyl Mercaptoacetate, AziridineFormation of a cyclic thioester-amine followed by reduction with LiAlH₄. nih.govacs.org

Studies on Stereochemical Pathways and Transition States

The stereochemistry of bicyclic systems like this compound is complex, with the fusion of the cyclopentane and thiomorpholine rings creating multiple stereocenters. The stereochemical outcome of synthetic reactions is determined by the reaction mechanism and the nature of the transition states involved.

For related bicyclic systems such as 8-azabicyclo[3.2.1]octanes (tropanes), stereochemical control is a major focus of synthetic efforts. rsc.orgehu.es Methodologies often rely on achieving stereocontrol during the key transformation that generates the bicyclic architecture. rsc.org For instance, in Diels-Alder reactions used to construct similar 8-oxa- and 8-thiabicyclo[3.2.1]octane skeletons, the facial diastereoselectivity is often very high, with dienophiles attacking preferentially from one face of the diene, leading to a single major stereoisomer. researchgate.net The preference for exo or endo products is dictated by the substitution pattern of the diene and the reaction conditions, which influence the stability of the respective transition states. researchgate.net

While specific transition state calculations for this compound synthesis are not widely reported, it can be inferred that cyclization reactions will proceed through transition states that minimize steric hindrance and torsional strain. The chair-like conformation of the six-membered thiomorpholine ring and the envelope or twist conformation of the five-membered cyclopentane ring will influence the approach of reagents and the stereochemical course of both its synthesis and derivatization.

Enzymatic Interaction Mechanisms Involving this compound Scaffolds

The thiomorpholine scaffold is recognized as a "privileged" structure in medicinal chemistry, as it is a component of numerous bioactive compounds and can interact with a wide range of biological targets, particularly enzymes. jchemrev.comresearchgate.net

The thiomorpholine moiety, being a core component of this compound, plays a crucial role in molecular recognition at enzyme active sites. Its three-dimensional shape and the presence of a hydrogen bond acceptor (sulfur) and a hydrogen bond donor/acceptor (the secondary amine) allow it to form specific interactions with amino acid residues.

For example, in the design of inhibitors for 3-chymotrypsin-like cysteine protease (3CLpro), a key enzyme in coronavirus replication, scaffolds containing a γ-lactam ring (structurally related to the thiomorpholine amide) have been shown to form hydrogen-bond interactions with key residues like Glu166 and His163 in the active site. nih.gov Similarly, the thiomorpholine ring can position substituents in precise orientations to fit into hydrophobic pockets within the enzyme's binding site. nih.gov

Computational modeling of thiomorpholine derivatives bound to the tumor necrosis factor-α converting enzyme (TACE) has suggested that specific positions on the thiomorpholine ring are exposed to the solvent. jchemrev.com This indicates that derivatization at these sites can be used to modify the physical characteristics of the ligand, such as solubility, with minimal loss of inhibitory activity. The plausible mechanism for the hypolipidemic activity of some thiomorpholine derivatives is the inhibition of the enzyme squalene synthase, which reduces cholesterol formation. jchemrev.com

The kinetics of the interaction between thiomorpholine-based compounds and enzymes are often characterized by determining their inhibitory potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) value.

In studies of thiomorpholine derivatives designed as hypolipidemic and antioxidant agents, compounds were found to inhibit ferrous/ascorbate-induced lipid peroxidation with IC₅₀ values as low as 7.5 µM. researchgate.net The affinity of 8-thiabicyclo[3.2.1]octane derivatives for dopamine (DAT) and serotonin (SERT) transporters has been evaluated through competition studies, with some compounds exhibiting IC₅₀ values in the nanomolar range (5-22 nM). nih.gov

The biodegradation of thiomorpholine by the bacterium Mycobacterium aurum MO1 has been studied using in-situ NMR to monitor the kinetics. nih.gov This study revealed that the process involves a cytochrome P450 enzyme, which catalyzes an initial S-oxidation of the thiomorpholine ring to its sulfoxide, followed by ring cleavage. nih.gov The use of metyrapone, a known cytochrome P450 inhibitor, confirmed the enzyme's involvement by slowing the degradation process. nih.gov

Enzyme/TargetThiomorpholine Scaffold TypeKinetic ParameterValue
Lipid PeroxidationN-substituted thiomorpholineIC₅₀As low as 7.5 µM
Dopamine Transporter (DAT)3,4-dichlorophenyl-8-thiabicyclo[3.2.1]octaneIC₅₀5-22 nM
Serotonin Transporter (SERT)3,4-dichlorophenyl-8-thiabicyclo[3.2.1]octaneIC₅₀5-22 nM

Mechanisms of Self-Assembly and Supramolecular Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. While the self-assembly of the specific this compound compound has not been detailed, the principles can be understood from studies on related saturated heterocycles and thiomorpholine derivatives.

The formation of supramolecular structures is driven by intermolecular forces such as hydrogen bonding, electrostatic forces, and van der Waals interactions. acs.orgnih.gov In saturated heterocyclic systems, the defined three-dimensional shapes of the molecules can direct their assembly into predictable, larger structures like helices or turns. nih.gov

Chemical Reactivity and Functionalization of Octahydrocyclopenta B Thiomorpholine

Reactions at the Sulfur Atom (e.g., Oxidation, S-alkylation)

The sulfur atom in the thiomorpholine (B91149) ring is a thioether, which is expected to be nucleophilic and susceptible to various reactions, primarily oxidation and alkylation.

Oxidation: Thioethers are readily oxidized to form sulfoxides and subsequently sulfones using common oxidizing agents. The specific outcome depends on the reagent and reaction conditions. For the parent compound thiomorpholine, enzymatic oxidation by cytochrome P450 results in the formation of thiomorpholine-S-oxide. nih.gov A similar reaction could be predicted for Octahydrocyclopenta[b]thiomorpholine.

To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) (NaIO₄) would likely convert the sulfur atom to a sulfoxide.

To Sulfone: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or excess meta-chloroperoxybenzoic acid (m-CPBA), would be expected to oxidize the sulfur atom fully to the sulfone state.

S-alkylation: The sulfur atom's lone pair of electrons allows it to act as a nucleophile, reacting with electrophiles like alkyl halides. This reaction typically forms a ternary sulfonium (B1226848) salt. While this is a fundamental reaction for sulfides, specific examples involving this compound are not documented.

Table 1: Predicted Reactions at the Sulfur Atom No experimental data is available for this compound. The following is a predictive table based on general thioether reactivity.

Reaction TypeTypical Reagent(s)Predicted Product
Oxidation to SulfoxideH₂O₂, NaIO₄This compound-S-oxide
Oxidation to SulfoneKMnO₄, m-CPBA (excess)This compound-S,S-dioxide
S-alkylationAlkyl Halide (e.g., CH₃I)S-Alkyl-octahydrocyclopenta[b]thiomorpholinium salt

Reactions at the Nitrogen Atom (e.g., N-alkylation, N-acylation)

The nitrogen atom in this compound is part of a secondary amine, making it a primary site for nucleophilic attack and functionalization.

N-alkylation: As a typical secondary amine, the nitrogen atom is expected to react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to yield the corresponding N-substituted tertiary amine. The base is required to neutralize the hydrogen halide formed during the reaction.

N-acylation: The nitrogen atom can readily react with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, would produce N-acyl derivatives (amides). For instance, reaction with acetyl chloride would yield N-acetyl-octahydrocyclopenta[b]thiomorpholine.

Table 2: Predicted Reactions at the Nitrogen Atom No experimental data is available for this compound. The following is a predictive table based on general secondary amine reactivity.

Reaction TypeTypical Reagent(s)Predicted Product Class
N-alkylationAlkyl Halide (R-X) + BaseN-Alkyl-octahydrocyclopenta[b]thiomorpholine
N-acylationAcyl Chloride (RCOCl) + BaseN-Acyl-octahydrocyclopenta[b]thiomorpholine
N-acylationAcid Anhydride ((RCO)₂O)N-Acyl-octahydrocyclopenta[b]thiomorpholine

Electrophilic and Nucleophilic Substitutions on the Cyclic Framework

The cyclic framework of this compound consists of saturated aliphatic rings (cyclopentane and thiomorpholine). Unlike aromatic systems, this saturated framework is not susceptible to classical electrophilic or nucleophilic aromatic substitution reactions. Reactions involving the C-H bonds of the rings would likely require harsh conditions and proceed through radical mechanisms, for which no studies have been reported for this specific molecule.

Ring-Opening and Ring-Expansion Reactions of this compound

Ring-opening and expansion reactions of heterocyclic systems are highly specific and typically require particular reagents or conditions. For the parent thiomorpholine, ring cleavage has been observed as a result of enzymatic degradation, yielding thiodiglycolic acid. nih.gov Computational studies on the related morpholine (B109124) ring suggest that ring-opening can proceed through radical pathways initiated by hydrogen abstraction. nih.gov However, no experimental data for such ring-opening or ring-expansion reactions for the fused this compound system are available in the scientific literature.

Synthesis of this compound-Containing Hybrid Molecules

Molecular hybridization involves combining two or more pharmacophores to create a new molecule with potentially enhanced biological activity. While thiomorpholine is a recognized scaffold in medicinal chemistry used to create such hybrids, a search of the literature did not yield any examples of hybrid molecules specifically incorporating the this compound moiety. jchemrev.comresearchgate.net

Based on a comprehensive search of available scientific literature, there is currently no published research on the role of This compound in the field of advanced materials science. Consequently, data regarding its inclusion in organic-inorganic hybrid materials, its potential ferroelectric properties, or its use in forming supramolecular architectures is not available.

The inquiries into scientific databases and scholarly articles did not yield any specific studies that would allow for a detailed and accurate composition on the topics outlined in the user's request. While the compound is listed in chemical catalogs, its application and properties within materials science have not been documented in the accessible literature.

Therefore, it is not possible to generate the requested article with scientifically verified information at this time. Further research and publication on the properties and applications of this compound would be required to address the specific sections and subsections of the proposed article.

Based on a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data and scholarly articles pertaining to the chemical compound "this compound." The primary chemical database, PubChem, explicitly notes that there is "No literature data available for this compound." uni.lu

This absence of published research makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the user request. The requested sections on novel synthetic methodologies, chemical reactivity, computational predictions, analogue design, and integration into complex systems presuppose a body of existing research that does not appear to be publicly available for this specific molecule.

While information on the broader class of thiomorpholines is available, a focused article solely on "this compound" with detailed research findings cannot be constructed at this time. Thiomorpholine and its derivatives are recognized as important structural motifs in medicinal chemistry, finding application in the development of pharmaceuticals with antimalarial, antibiotic, and antioxidant properties. jchemrev.comjchemrev.comnih.gov The general synthesis, reactivity, and computational analysis of the thiomorpholine scaffold have been subjects of scientific study. nih.govresearchgate.netorganic-chemistry.orgchemrxiv.org However, these findings are general to the class and cannot be specifically and accurately attributed to the unique fused-ring structure of this compound without dedicated research on the compound itself.

Therefore, we are unable to fulfill the request as outlined due to the lack of foundational scientific literature on the subject compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.